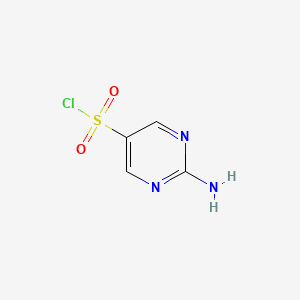

Cloruro de 2-aminopirimidina-5-sulfonilo

Descripción general

Descripción

2-Aminopyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Aminopyrimidine-5-sulfonyl chloride typically begins with 2-aminopyrimidine.

Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting 2-aminopyrimidine with chlorosulfonic acid (HSO3Cl) under controlled conditions.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed to completion.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

Substitution Reactions: 2-Aminopyrimidine-5-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products:

Substituted Derivatives: The major products of substitution reactions are various substituted derivatives of 2-aminopyrimidine, depending on the nucleophile used.

Chemistry:

Synthesis of Heterocycles: 2-Aminopyrimidine-5-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds.

Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine:

Antimicrobial Agents: Derivatives of 2-aminopyrimidine-5-sulfonyl chloride have shown antimicrobial properties and are being studied for their potential use as antibiotics.

Anticancer Research: Some derivatives are being explored for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Aplicaciones Científicas De Investigación

Actividad antitripanoosomal

Los derivados de 2-aminopirimidina han mostrado promesa en el tratamiento de Trypanosoma brucei rhodesiense, el organismo causante de la enfermedad del sueño. Los nuevos derivados preparados a partir del cloruro de 2-aminopirimidina-5-sulfonilo han mostrado una significativa actividad antitripanoosomal . Esta aplicación es crucial ya que aborda una enfermedad tropical desatendida que afecta a millones.

Aplicaciones antimaláricas

Los mismos derivados también se han probado contra Plasmodium falciparum NF54, responsable de la malaria. Algunos compuestos demostraron una excelente actividad antiplasmódica, lo que indica un potencial como tratamiento alternativo a las terapias combinadas con artemisinina, especialmente en regiones donde la resistencia a los tratamientos actuales es una preocupación .

Inhibición de β-glucuronidasa

En la búsqueda de potentes inhibidores de β-glucuronidasa, que juegan un papel en condiciones patológicas como el cáncer de colon, las enfermedades renales y las infecciones del tracto urinario, se han sintetizado y evaluado derivados de 2-aminopirimidina. Uno de estos compuestos mostró una actividad inhibitoria significativamente superior al estándar, lo que destaca su potencial en el desarrollo farmacéutico .

Propiedades antiinflamatorias

Los compuestos de 2-aminopirimidina se han asociado con efectos antiinflamatorios debido a su respuesta inhibitoria contra mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α. Esto sugiere su uso en el desarrollo de tratamientos para enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

2-Aminopyrimidine-5-sulfonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidines can affect various biochemical pathways related to inflammation .

Result of Action

It is known that pyrimidines can exhibit potent anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

2-Aminopyrimidine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel derivatives that exhibit antitrypanosomal and antiplasmodial activities . These interactions are crucial for the development of new therapeutic agents against diseases such as sleeping sickness and malaria.

Cellular Effects

The effects of 2-Aminopyrimidine-5-sulfonyl chloride on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 2-Aminopyrimidine-5-sulfonyl chloride have shown cytotoxic properties against L-6 cells (rat skeletal myoblasts), indicating their potential use in cancer research .

Molecular Mechanism

At the molecular level, 2-Aminopyrimidine-5-sulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s derivatives have been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyrimidine-5-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, with some derivatives showing sustained antitrypanosomal and antiplasmodial activities over extended periods .

Dosage Effects in Animal Models

The effects of 2-Aminopyrimidine-5-sulfonyl chloride vary with different dosages in animal models. Studies have shown that certain derivatives exhibit threshold effects, with higher doses leading to increased efficacy against target organisms. Toxic or adverse effects can occur at high doses, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Aminopyrimidine-5-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 2-Aminopyrimidine-5-sulfonyl chloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions are crucial for the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Aminopyrimidine-5-sulfonyl chloride affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These factors influence the compound’s efficacy and potential side effects .

Comparación Con Compuestos Similares

2-Aminopyrimidine: The parent compound without the sulfonyl chloride group.

2-Aminopyrimidine-5-sulfonic acid: A derivative where the sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness:

Reactivity: The presence of the sulfonyl chloride group in 2-Aminopyrimidine-5-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Applications: Its unique reactivity and the ability to form stable derivatives make it valuable in medicinal chemistry and materials science.

Actividad Biológica

2-Aminopyrimidine-5-sulfonyl chloride is a significant compound in medicinal chemistry, known for its diverse biological activities, particularly in the fields of anti-inflammatory and antiprotozoal research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

2-Aminopyrimidine-5-sulfonyl chloride has the molecular formula C₄H₄ClN₃O₂S. It is synthesized from 2-aminopyrimidine through a sulfonylation reaction using chlorosulfonic acid, which introduces the sulfonyl chloride group essential for its reactivity and biological activity .

The biological activity of 2-aminopyrimidine-5-sulfonyl chloride primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Its mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways. For instance, it can inhibit dihydropteroate synthetase, an enzyme critical in folate biosynthesis, which is vital for bacterial growth .

- Covalent Modification : Recent studies have shown that derivatives of this compound can covalently modify cysteine residues in target proteins, leading to altered protein function. This mechanism has been explored in the context of Staphylococcus aureus sortase A inhibition .

Anti-inflammatory Effects

Pyrimidine derivatives, including 2-aminopyrimidine-5-sulfonyl chloride, exhibit significant anti-inflammatory properties. They inhibit the expression of inflammatory mediators such as:

- Prostaglandin E₂

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

- Nuclear factor kappa B (NF-κB) pathways .

Antiparasitic Activity

This compound has also demonstrated potent antitrypanosomal and antiplasmodial activities against pathogens such as Trypanosoma brucei and Plasmodium falciparum, respectively. These effects are attributed to its ability to disrupt essential metabolic processes within these parasites.

Study 1: Inhibition of Staphylococcus aureus

In a study focusing on 2-sulfonylpyrimidines, derivatives including 2-aminopyrimidine-5-sulfonyl chloride were identified as potent inhibitors of S. aureus sortase A. The most effective compounds showed low micromolar inhibition constants (K_I), indicating strong binding affinity and potential for development as antibacterial agents .

Study 2: Cytotoxicity in Cancer Research

Research investigating the cytotoxic effects of various derivatives on L-6 rat skeletal myoblasts revealed that some compounds derived from 2-aminopyrimidine-5-sulfonyl chloride exhibited significant cytotoxicity. This suggests potential applications in cancer therapeutics by targeting rapidly dividing cells .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Parent Compound | Limited activity |

| 2-Aminopyrimidine-5-sulfonic Acid | Sulfonic Acid Derivative | Moderate anti-inflammatory effects |

| 2-Aminopyrimidine-5-sulfonyl Chloride | Sulfonyl Chloride Derivative | Potent anti-inflammatory and antiparasitic effects |

The presence of the sulfonyl chloride group enhances the reactivity and biological activity compared to its parent compound and other derivatives .

Propiedades

IUPAC Name |

2-aminopyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGWBLDZXCMCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579128 | |

| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289484-00-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.